molecular formula C10H7N3S B13862770 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole

4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole

Cat. No.: B13862770
M. Wt: 201.25 g/mol
InChI Key: NCPGMZCECSZRSR-UHFFFAOYSA-N
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Description

4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazo[1,2-a]pyridine ring system is a fused bicyclic structure that is often found in pharmacologically active compounds, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The thiazole ring can be introduced through subsequent reactions involving thioamides or thioureas under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.

    Thiazole: Found in many bioactive molecules, including antibiotics and antifungal agents.

Uniqueness

4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-13-5-8(12-10(13)3-1)9-6-14-7-11-9/h1-7H

InChI Key

NCPGMZCECSZRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CSC=N3

Origin of Product

United States

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